molecular formula C14H9F3O2S B101341 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid CAS No. 16174-88-2

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid

Cat. No. B101341
CAS RN: 16174-88-2
M. Wt: 298.28 g/mol
InChI Key: JFNWLZMHYFDRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid, also known as TFMPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMPBA is a member of the benzoic acid family, which is widely used in the pharmaceutical industry as a precursor for the synthesis of various drugs. In

Mechanism Of Action

The exact mechanism of action of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is not fully understood, but it is believed to act as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.

Biochemical And Physiological Effects

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to reduce the production of ROS and pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its high potency and selectivity for COX-2 inhibition, which makes it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid. One potential direction is the development of new derivatives of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential applications of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Finally, the use of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a probe molecule for the detection of heavy metal ions in environmental samples is an area of research that has significant potential for future development.

Synthesis Methods

The synthesis of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid involves the reaction of 2-mercaptobenzoic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a white crystalline solid with a melting point of 270-272°C and a molecular weight of 344.32 g/mol.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been investigated for its potential use in the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers. In environmental science, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been used as a probe molecule for the detection of heavy metal ions in water and soil samples.

properties

CAS RN

16174-88-2

Product Name

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid

Molecular Formula

C14H9F3O2S

Molecular Weight

298.28 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfanylbenzoic acid

InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19)

InChI Key

JFNWLZMHYFDRNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F

Other CAS RN

16174-88-2

synonyms

2-{[3-(trifluoromethyl)phenyl]thio}benzoic acid

Origin of Product

United States

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